molecular formula C4H10N2O2 B1283228 2-amino-N-(2-hydroxyethyl)acetamide CAS No. 75007-28-2

2-amino-N-(2-hydroxyethyl)acetamide

Cat. No. B1283228
CAS RN: 75007-28-2
M. Wt: 118.13 g/mol
InChI Key: XGBMKOJOGRVLNT-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(2-hydroxyethyl)acetamide" is a chemical structure that can be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their biological properties, such as inhibition of aminopeptidase N, kappa-opioid agonistic activity, and anticonvulsant effects .

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of amino acids or aminophenols with acyl chlorides or other acylating agents. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from various 2-amino-nitrophenols and an acyl chloride derivative . Similarly, 2-hydroxy-N-(2′-hydroxyalkyl)acetamides were synthesized by reacting glycolic acid with β-aminoalcohols . These methods could potentially be adapted for the synthesis of "2-amino-N-(2-hydroxyethyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related acetamide compounds have been characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, and in some cases, X-ray crystallography . These studies provide insights into the conformation and electronic behavior of the molecules, which are crucial for understanding their biological activities.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of substituents on the nitrogen or the acyl group. For example, the hydroxamic acid-based inhibitor of aminopeptidase N contains a metal-chelating hydroxamate group, which is essential for its inhibitory activity . The presence of different functional groups can also affect the hydrogen bonding patterns, as seen in the crystal structures of some acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. For instance, the presence of hydroxyl groups can increase the polarity and hydrogen bonding capability, potentially affecting solubility in water . The electronic properties, such as the distribution of electron density, can be studied using NBO analysis, as performed for substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides .

Scientific Research Applications

Chemoselective Synthesis

2-Amino-N-(2-Hydroxyethyl)Acetamide and its derivatives are used in chemoselective synthesis processes. For instance, N-(2-Hydroxyphenyl)acetamide, a derivative, is synthesized through the chemoselective monoacetylation of the amino group of 2-aminophenol, which is an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Potential in Pesticide Development

Derivatives of 2-Amino-N-(2-Hydroxyethyl)Acetamide have potential applications in developing pesticides. New derivatives have been characterized by X-ray powder diffraction, highlighting their potential use as organic compounds in pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Heterocyclic Synthesis

This compound is a vital intermediate in synthesizing various synthetically useful and novel heterocyclic systems. Its method of preparation and chemical reactivity have been extensively reviewed, emphasizing its role in heterocyclic synthesis (Gouda et al., 2015).

Role in Amine Degradation

In the context of post-combustion CO2 capture, 2-Amino-N-(2-Hydroxyethyl)Acetamide derivatives are relevant in amine degradation studies. These derivatives, such as N-(2-Hydroxyethyl)-2-(2-hydroxyethylamino) acetamide, are identified as degradation products in amine-based CO2 absorption systems (Gouedard, Picq, Launay, & Carrette, 2012).

Pharmaceutical Applications

The compound and its derivatives have been studied for their potential in pharmaceutical applications, particularly as anticonvulsants. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, a related compound, have been analyzed for their anticonvulsant activities and molecular structure (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Anti-Inflammatory Properties

Some derivatives have shown anti-inflammatory properties. N-(2-Hydroxy phenyl) acetamide, for instance, exhibited anti-arthritic and anti-inflammatory activities in experimental studies (Jawed, Shah, Jamall, & Simjee, 2010).

Interstellar Medium Studies

Interestingly, the compound has been a subject of astrophysical studies, particularly in the formation of acetamide in the interstellar medium. This research provides insights into the molecular formation pathways in dense molecular clouds (Foo et al., 2018).

Green Synthesis Applications

Its derivatives are also utilized in green synthesis processes. For instance, N-(3-Amino-4-methoxyphenyl)acetamide is an important intermediate in the production of azo disperse dyes and is synthesized through environmentally friendly methods (Qun-feng, 2008).

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBMKOJOGRVLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554779
Record name N-(2-Hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-hydroxyethyl)acetamide

CAS RN

75007-28-2
Record name N-(2-Hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(2-hydroxyethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Hu, E Fogler, Y Diskin-Posner, MA Iron… - Nature …, 2015 - nature.com
Hydrogen is an efficient green fuel, but its low energy density when stored under high pressure or cryogenically, and safety issues, presents significant disadvantages; hence finding …
Number of citations: 119 www.nature.com
X Meng, Y Bai, H Xu, Y Zhang, C Li, H Wang, Z Li - Molecular Catalysis, 2019 - Elsevier
Glycine is an important fine chemical used in many fields, and the traditional synthetic methods like Strecker synthesis and ammoniation of chloroacetic acid use highly toxic reagents or …
Number of citations: 14 www.sciencedirect.com
A Suárez - Physical Sciences Reviews, 2018 - degruyter.com
Alcohols are a promising source for the sustainable production of hydrogen that may also serve as rechargeable liquid organic hydrogen carriers (LOHCs). Metal-catalyzed …
Number of citations: 6 www.degruyter.com
AR Blaazer, AK Singh, E De Heuvel… - Journal of medicinal …, 2018 - ACS Publications
Several trypanosomatid cyclic nucleotide phosphodiesterases (PDEs) possess a unique, parasite-specific cavity near the ligand-binding region that is referred to as the P-pocket. One of …
Number of citations: 39 pubs.acs.org
SU Westhues - 2019 - scholar.archive.org
In contrast to ligands used in bifunctional catalysts, the triphos ligand does not provide any cooperative ligand effect (see section 1.3). However, the facial (ie tripodal) coordination of the …
Number of citations: 1 scholar.archive.org

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